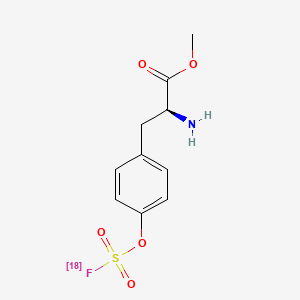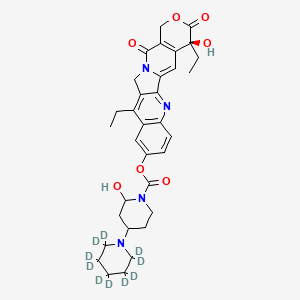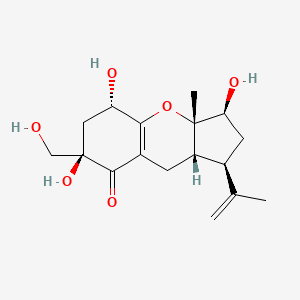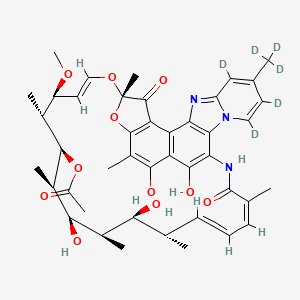
Rifaximin-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifaximin-d6 is a deuterated form of rifaximin, an orally administered, semi-synthetic, nonsystemic antibiotic derived from rifamycin SV. It is characterized by its antibacterial activity, which is achieved by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis and cell growth . The compound is primarily used for research purposes and is not intended for human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rifaximin involves the reaction between rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, a fermentation product from the microorganism Amycolatopsis mediterranei . The process includes reacting fortimicin O with excessive 2-amino-4-picolyl for 20-24 hours at 35-45°C using ethanol as a solvent. Anhydrous potassium carbonate is then added, followed by crystallization and filtration to obtain the final product .
Industrial Production Methods
The industrial production of rifaximin is based on the same synthetic route but optimized for large-scale manufacturing. The process is designed to be efficient, environmentally friendly, and cost-effective, with high yield and low consumption of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Rifaximin-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Rifaximin-d6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of rifaximin by GC- or LC-MS.
Biology: Studied for its effects on protein synthesis in bacteria by binding to the ribosomal A site.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal diseases, hepatic encephalopathy, and irritable bowel syndrome
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Rifaximin-d6 exerts its effects by inhibiting RNA synthesis in susceptible bacteria. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, blocking translocation and stopping transcription . This mechanism is similar to that of rifaximin, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Rifaximin-d6 is compared with other similar compounds, such as:
Rifampin: Another rifamycin derivative with systemic absorption and broader applications.
Nalidixic acid: An antimicrobial agent with different mechanisms and spectrum of activity.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum and different mechanism of action .
This compound is unique due to its nonsystemic nature, minimal absorption, and targeted action within the gastrointestinal tract, making it suitable for treating localized infections with fewer side effects .
Propriétés
Formule moléculaire |
C43H51N3O11 |
|---|---|
Poids moléculaire |
791.9 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13+/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D |
Clé InChI |
NZCRJKRKKOLAOJ-AGFYBHHASA-N |
SMILES isomérique |
[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)NC3=C5O)\C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



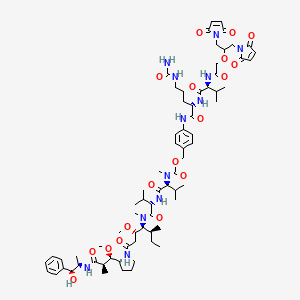
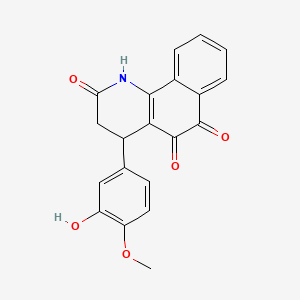
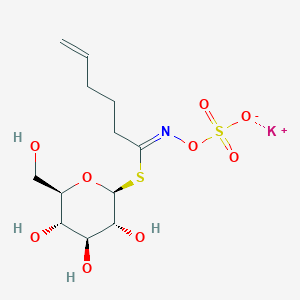

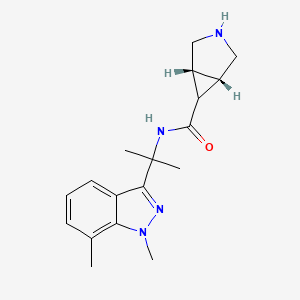
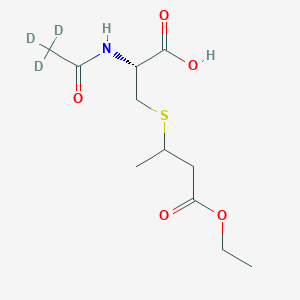

![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)

